4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine, also known as PACAP-27, is a neuropeptide that plays a crucial role in the regulation of various physiological processes. This peptide is involved in several biological functions, including the regulation of neurotransmitter release, neuroprotection, and modulation of the immune system.
Wirkmechanismus
4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine exerts its effects by binding to specific receptors, including PAC1, VPAC1, and VPAC2 receptors. Upon binding, these receptors activate intracellular signaling pathways, leading to the modulation of various physiological processes. The exact mechanism of action of this compound is still not fully understood, and further research is needed to elucidate its signaling pathways.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the modulation of neurotransmitter release, neuroprotection, and immunomodulation. It has also been shown to regulate the secretion of various hormones, including growth hormone, prolactin, and insulin. This compound has been shown to have anti-inflammatory effects and has been studied as a potential therapeutic agent for autoimmune diseases such as multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine in lab experiments is its specificity for PAC1, VPAC1, and VPAC2 receptors, which allows for the selective modulation of specific physiological processes. However, one of the limitations of using this compound in lab experiments is its susceptibility to degradation by peptidases, which can limit its effectiveness.
Zukünftige Richtungen
There are several future directions for the study of 4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine, including the further elucidation of its signaling pathways, the development of more stable analogs, and the study of its potential therapeutic applications in various diseases. This compound has shown promise as a potential therapeutic agent for neurodegenerative diseases, autoimmune diseases, and cancer, and further research is needed to fully understand its potential applications. Additionally, the study of this compound in combination with other therapeutic agents may provide new avenues for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a neuropeptide that plays a crucial role in the regulation of various physiological processes. Its role in the regulation of neurotransmitter release, neuroprotection, and modulation of the immune system has been extensively studied, and it has shown promise as a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine involves the solid-phase peptide synthesis method. This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The synthesis is carried out using a combination of automated and manual techniques, and the final product is purified using high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine has been extensively studied in various scientific research fields, including neuroscience, immunology, and endocrinology. Its role in the regulation of neurotransmitter release has been studied in detail, and it has been shown to modulate the release of several neurotransmitters, including dopamine, acetylcholine, and glutamate. This compound has also been shown to have neuroprotective effects and has been studied as a potential therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Eigenschaften
IUPAC Name |
[3-(2-phenylethyl)piperidin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(18-10-12-20-13-11-18)21-14-4-7-17(15-21)9-8-16-5-2-1-3-6-16/h1-3,5-6,10-13,17H,4,7-9,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYJUUNJQGOJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NC=C2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.